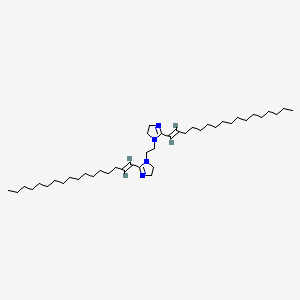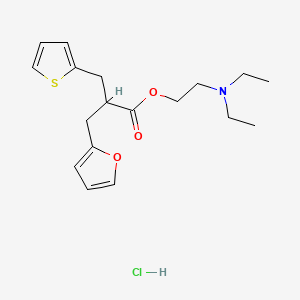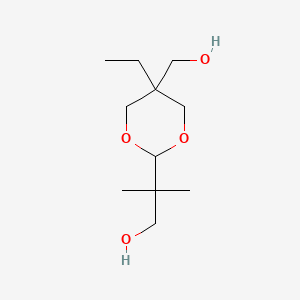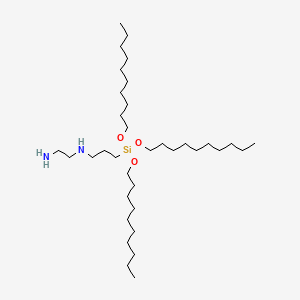
N-(3-(Tris(decyloxy)silyl)propyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-398-6, also known as Eastman Cellulose Acetate CA-398-6, is a low viscosity solution grade cellulose acetate. This compound is derived from cellulose, one of the most abundant natural renewable resources. It is supplied in the form of fine, dry, free-flowing powder and is used in various industrial applications due to its unique properties .
Méthodes De Préparation
The preparation of Eastman Cellulose Acetate CA-398-6 involves the acetylation of cellulose. This process typically uses acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of cellulose in the solvent. Industrial production methods involve large-scale reactors where the cellulose is mixed with acetic anhydride and the catalyst, followed by purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Eastman Cellulose Acetate CA-398-6 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acid or base, cellulose acetate can hydrolyze to form cellulose and acetic acid.
Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters.
Deacetylation: Heating or treating with strong bases can remove acetyl groups, reverting it to cellulose.
Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various alcohols. The major products formed from these reactions are cellulose, acetic acid, and esters .
Applications De Recherche Scientifique
Eastman Cellulose Acetate CA-398-6 has a wide range of scientific research applications:
Chemistry: Used as a film-forming agent in coatings and as a binder in various formulations.
Biology: Employed in the preparation of membranes for filtration and as a support matrix for enzyme immobilization.
Medicine: Utilized in the production of drug delivery systems, such as controlled-release tablets and capsules.
Mécanisme D'action
The mechanism by which Eastman Cellulose Acetate CA-398-6 exerts its effects is primarily through its film-forming and binding properties. The acetyl groups in the compound interact with various substrates, providing a stable and durable matrix. In drug delivery systems, it controls the release rate of active ingredients by forming a barrier that regulates diffusion .
Comparaison Avec Des Composés Similaires
Eastman Cellulose Acetate CA-398-6 can be compared with other cellulose derivatives such as:
Cellulose Nitrate: Known for its use in explosives and lacquers, it has higher flammability compared to cellulose acetate.
Cellulose Propionate: Used in similar applications but offers different solubility and mechanical properties.
Cellulose Butyrate: Provides better moisture resistance and flexibility but is less commonly used due to higher production costs.
The uniqueness of Eastman Cellulose Acetate CA-398-6 lies in its balance of properties, including low viscosity, high film-forming ability, and compatibility with various solvents .
Propriétés
Numéro CAS |
93804-23-0 |
|---|---|
Formule moléculaire |
C35H76N2O3Si |
Poids moléculaire |
601.1 g/mol |
Nom IUPAC |
N'-(3-tris-decoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C35H76N2O3Si/c1-4-7-10-13-16-19-22-25-32-38-41(35-28-30-37-31-29-36,39-33-26-23-20-17-14-11-8-5-2)40-34-27-24-21-18-15-12-9-6-3/h37H,4-36H2,1-3H3 |
Clé InChI |
RFKMZHOLZUSWKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCO[Si](CCCNCCN)(OCCCCCCCCCC)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



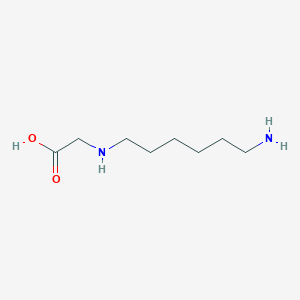
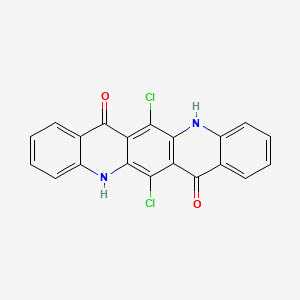
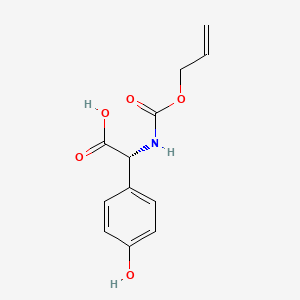

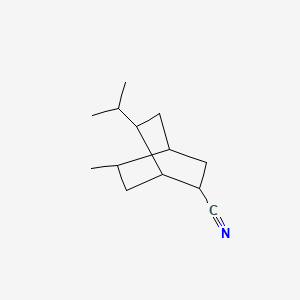


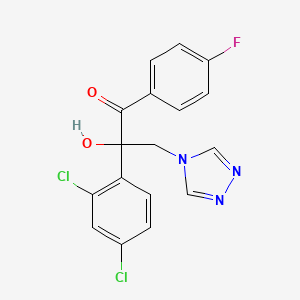
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
